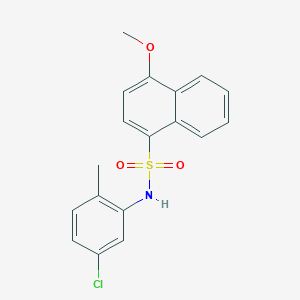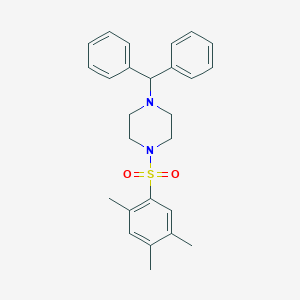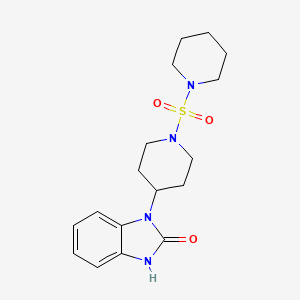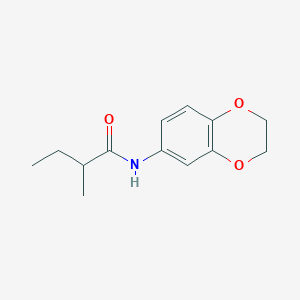![molecular formula C18H12N2OS B7547007 N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in regulating immune response, inflammation, and cell survival. Dysregulation of NF-κB has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用机制
N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide inhibits the NF-κB pathway by targeting the kinase IKKβ, which is a key regulator of NF-κB activation. IKKβ phosphorylates the inhibitor protein IκB, leading to its degradation and subsequent translocation of NF-κB to the nucleus, where it activates the transcription of various genes involved in immune response, inflammation, and cell survival. This compound inhibits IKKβ by binding to its ATP-binding site, thereby preventing its phosphorylation and activation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit NF-κB activation and downstream gene expression in various cell types, including cancer cells, immune cells, and endothelial cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to various stimuli, such as lipopolysaccharide and tumor necrosis factor alpha. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
实验室实验的优点和局限性
One advantage of N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide is its specificity for IKKβ, which allows for targeted inhibition of the NF-κB pathway without affecting other signaling pathways. Another advantage is its potency, with an IC50 value in the low nanomolar range. However, one limitation of this compound is its poor solubility in aqueous solutions, which can limit its use in in vivo studies.
未来方向
For N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide research include:
1. Optimization of this compound analogs with improved solubility and pharmacokinetic properties for in vivo studies.
2. Evaluation of this compound in combination with other therapeutic agents, such as chemotherapy and immunotherapy, for enhanced efficacy in cancer treatment.
3. Investigation of this compound in preclinical models of other diseases, such as infectious diseases and neurodegenerative diseases, where NF-κB dysregulation has been implicated.
4. Elucidation of the molecular mechanisms underlying this compound's effects on cell proliferation, apoptosis, and immune response.
5. Development of biomarkers for patient selection and monitoring of this compound therapy in clinical trials.
合成方法
N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide can be synthesized using a two-step reaction starting from 3-bromoaniline. In the first step, 3-bromoaniline is reacted with ethynylpyridine in the presence of a palladium catalyst to form 3-(2-pyridin-2-ylethynyl)aniline. In the second step, 3-(2-pyridin-2-ylethynyl)aniline is reacted with thiophene-2-carboxylic acid chloride in the presence of a base to form this compound.
科学研究应用
N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide has been extensively studied in preclinical models of cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In autoimmune disorders, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce the severity of disease in preclinical models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
In inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage in preclinical models of sepsis, acute lung injury, and pancreatitis.
属性
IUPAC Name |
N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-18(17-8-4-12-22-17)20-16-7-3-5-14(13-16)9-10-15-6-1-2-11-19-15/h1-8,11-13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJKGEIMVUDYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)
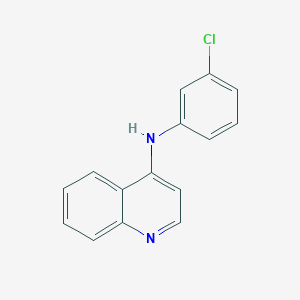

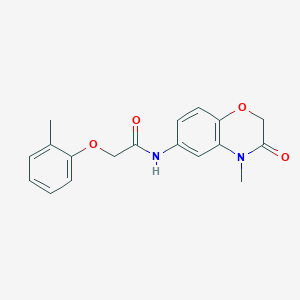

![2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7546957.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)
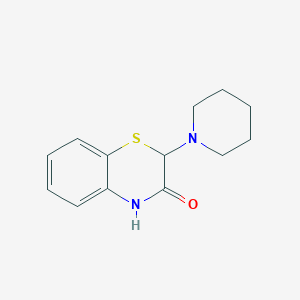
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
